Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

Thymidine phosphorylase Cancer metabolism Enzyme inhibition

Researchers requiring a single probe for both thymidine phosphorylase (TP) inhibition and reverse transcriptase studies often face gaps using mono-substituted nucleosides. This compound offers a validated dual-mechanism scaffold. - Confirmed TP inhibitor: IC50 6.43E+4 nM against human recombinant TP, with a 1.50 Å co-crystal structure (PDB: 4EAD) resolving key 2'-fluoro interactions. - Cleavage-resistant probe: 3'-azido substitution prevents TP-catalyzed glycosidic bond cleavage, unlike unmodified dideoxynucleosides. - Bridging chemical space: Combines anti-HIV NRTI potential with TP targeting, distinct from mono-substituted analogs AzddUrd and FddUrd.

Molecular Formula C9H10FN5O4
Molecular Weight 271.21 g/mol
CAS No. 127841-03-6
Cat. No. B12785350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 3'-azido-2',3'-dideoxy-2'-fluoro-
CAS127841-03-6
Molecular FormulaC9H10FN5O4
Molecular Weight271.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F
InChIInChI=1S/C9H10FN5O4/c10-6-7(13-14-11)4(3-16)19-8(6)15-2-1-5(17)12-9(15)18/h1-2,4,6-8,16H,3H2,(H,12,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyXESVLAZXDQFIGF-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-: Overview


Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- (CAS 127841-03-6), also referred to as 2'-fluoro-3'-azido-2',3'-dideoxyuridine or N3FddU, is a synthetic pyrimidine nucleoside analog characterized by simultaneous substitutions at the 2' (fluoro) and 3' (azido) positions of the ribose ring [1]. This compound belongs to the class of dideoxynucleoside reverse transcriptase inhibitors (NRTIs) but demonstrates a broader pharmacological profile, including confirmed inhibition of thymidine phosphorylase (TP) [2]. Its structural duality—combining the conformational effects of a 2'-fluoro group with the chain-terminating properties of a 3'-azido group—distinguishes it from mono-substituted analogs such as 3'-azido-2',3'-dideoxyuridine (AzddUrd) and 3'-fluoro-2',3'-dideoxyuridine (FddUrd) that are typically used as reference standards [3].

Dual-modified nucleoside analog probe
Reported thymidine phosphorylase inhibition context
Distinct binding mode from mono-substituted analogs

Why Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- Is Irreplaceable


Substituting Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- with its common in-class alternatives, such as AzddUrd or FddUrd, leads to a critical loss of functional duality. While AzddUrd and FddUrd are recognized primarily for their anti-HIV reverse transcriptase activity, the target compound uniquely combines this potential with confirmed inhibition of thymidine phosphorylase (TP), an enzyme relevant in cancer biology and nucleotide metabolism [1]. The 3'-azido substituent alone confers resistance to enzymatic cleavage by TP, but the addition of the 2'-fluoro group significantly alters the sugar puckering equilibrium, which is a key determinant for binding interactions with both viral reverse transcriptase and host TP [2]. Mono-substituted analogs fail to recapitulate this specific binding mode in the TP nucleoside-binding pocket, as evidenced by differential structural positioning relative to thymidine in crystallographic studies [3]. For procurement or experimental design, this means simple replacement with a single-feature analog invalidates any assay or model intended to probe the dual pharmacological mechanism.

Substitution with AzddUrd or FddUrd may eliminate TP inhibitory activity
Mono-substituted analogs may not reproduce dual-modification binding mode
Absence of 2'-fluoro may alter sugar conformation and target interaction

Quantitative Differentiation Evidence


Thymidine Phosphorylase Inhibition vs. Mono-Substituted Analogs

Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- (N3FddU) demonstrates confirmed inhibition of human recombinant thymidine phosphorylase with an IC50 of 6.43E+4 nM, as measured by spectrophotometric assay using thymidine as substrate over 4–20 minutes [1]. In contrast, a direct head-to-head study of pyrimidine nucleoside susceptibility revealed that 3'-azido-substituted and 3'-fluoro-substituted derivatives, including AzddUrd and FddUrd, were resistant to cleavage but showed poor, if any, substrate affinity for bacterial thymidine phosphorylase [2]. Specifically, the 1988 comparative analysis reported that 2',3'-dideoxynucleoside analogues exhibited negligible substrate affinity, with quantitative Ki/Km values for human thymidine kinase differing by orders of magnitude between the mono-substituted analogs (AzddUrd Ki/Km: 71; FddUrd Ki/Km: 171) [2]. N3FddU's ability to act as a competitive inhibitor rather than a mere non-substrate distinguishes it from both AzddUrd and FddUrd in enzymatic assays.

TP Inhibition
Head-to-head
IC50 6.43E+4 nMAzddUrd Ki/Km: 71; FddUrd Ki/Km: 171
Supports TP inhibition assay context
IC50 against human recombinant TP; comparator values for dThd kinase
Thymidine phosphorylase Cancer metabolism Enzyme inhibition

High-Resolution Crystallographic Binding Mode

The X-ray crystal structure of Escherichia coli thymidine phosphorylase in complex with 3'-azido-2',3'-dideoxy-2'-fluoro-uridine (N3FddU) has been determined at 1.50 Å resolution (PDB: 4EAD) [1]. In a parallel study, the complex of TP with 3'-azidothymidine (AZT) was solved at a slightly lower resolution of 1.52 Å (PDB: 4LHM) [2]. The N3FddU complex provides the highest-resolution view of a dual-modified nucleoside bound to TP, with the 2'-fluoro and 3'-azido groups clearly resolved in the electron-density maps in a binding pose that coincides well with AZT but shows distinct conformational differences in the nucleoside-binding pocket [3]. This superior resolution is critical for accurate computational docking and structure-guided optimization efforts.

Crystallographic Resolution
Head-to-head
1.50 Å (PDB 4EAD)
Supports structure-guided design fit
0.02 Å improvement over AZT complex (1.52 Å)
Crystallography Structure-based drug design Thymidine phosphorylase

Enzymatic Resistance to Thymidine Phosphorylase Cleavage

A systematic substrate specificity study reported that 3'-azido-substituted pyrimidine nucleosides, including the class to which 3'-azido-2',3'-dideoxy-2'-fluoro-uridine belongs, are completely resistant to glycosidic bond cleavage by Escherichia coli thymidine phosphorylase, whereas unsubstituted 3'-deoxy-2',3'-didehydrothymidine (d4T) is cleavable [1]. This resistance is a class-level property of the 3'-azido modification and extends to the 3'-fluoro class as well. However, the target compound's dual modification (2'-fluoro + 3'-azido) provides an additional layer of metabolic stability not present in 3'-fluoro-only analogs, which lack the azido-mediated chain-termination mechanism [2].

Enzymatic Resistance
Class-level
Cleavage-resistant (3'-azido class)
Supports metabolic stability context
Class-level property; individual validation recommended
Enzymatic stability Nucleoside metabolism Antiviral pharmacology

Anti-HIV Selectivity and 5-Position Substitution

The 5-methyl analog of the target compound, 3'-azido-2',3'-dideoxy-2'-fluoro-5-methyluridine (CAS 127840-94-2), was evaluated for anti-HIV-1 activity in parallel with structurally related fluorinated nucleoside analogs. Screening results demonstrated that the 5-methyl derivative showed no significant anti-HIV activity in vitro [1]. However, the closely related 5-methyl-substituted AZT analog (3'-azido-3'-deoxythymidine, AZT) demonstrated potent anti-HIV activity with an EC50 of 0.004 μM in MT-4 cells [2]. The relative inactivity of the 5-methyl analog suggests that the 5-position substitution critically modulates antiviral potency, with the unsubstituted uridine base (as in the target compound) potentially conferring a different selectivity profile that warrants direct investigation.

5-Position SAR
Data to verify
5-Methyl analog lacks anti-HIV activity; target unreported
Supports SAR profiling context
Target compound anti-HIV activity not directly reported
Anti-HIV screening Structure-activity relationship Nucleoside analog design

Lipophilicity and Formulation Prediction

The calculated octanol/water partition coefficient (XLogP3) for 3'-azido-2',3'-dideoxy-2'-fluoro-uridine is -0.3 [1]. This value indicates moderate hydrophilicity. While single-modification analogs such as 2',3'-dideoxyuridine (ddUrd, MW 212.2) and 3'-fluoro-2',3'-dideoxyuridine (FddUrd, MW 230.2) are structurally simpler, their LogP values are not readily available in authoritative databases. The target compound's higher molecular weight (271.2 g/mol) and the presence of both fluorine and azide groups are expected to contribute to distinct solubility and permeability properties compared to the smaller mono-substituted analogs, however, a direct cross-study comparison of experimental LogP values is not currently available. The LogP value of -0.3 provides a quantitative benchmark for predicting passive diffusion and solubility, directly impacting formulation buffer selection for in vitro and in vivo studies.

Lipophilicity (XLogP3)
Context-dependent
-0.3
Informs formulation buffer selection
Calculated property; experimental LogP may differ
Lipophilicity Pharmacokinetics Formulation design

Dual Modification Binding Pose in TP Active Site

Structural comparison of the E. coli TP active site reveals that 3'-azido-2',3'-dideoxy-2'-fluoro-uridine (N3FddU) and AZT occupy a coincident position in the nucleoside-binding pocket that differs remarkably from the positions of natural pyrimidine substrates in other TP complexes [1]. Despite this coincident binding, the dual-modification scaffold of N3FddU introduces a distinct electron density profile and conformational restraint in the ribose ring due to the 2'-fluoro substituent, which is absent in AZT [2]. The resolution of the N3FddU complex (1.50 Å) is sufficient to resolve subtle conformational differences that inform selective inhibitor design targeting TP over related pyrimidine nucleoside phosphorylases [3].

Binding Pose Comparison
Head-to-head
Coincident with AZTDistinct ribose conformation (2'-F)
Supports conformational analysis context
1.50 Å resolution reveals 2'-fluoro group density
Protein-ligand interactions Conformational analysis Inhibitor design

Research and Procurement Application Scenarios


TP Inhibitor Screening and Cancer Metabolism

Researchers focused on targeting thymidine phosphorylase (TP) for anti-angiogenic cancer therapy or nucleotide metabolism modulation should employ this compound as a validated inhibitor scaffold. The confirmed IC50 of 6.43E+4 nM against human recombinant TP [1] and the availability of a high-resolution co-crystal structure at 1.50 Å [2] enable direct interpretation of binding kinetics and structure-guided optimization. Unlike AzddUrd or FddUrd, which exhibit poor substrate affinity for TP and no confirmed inhibitory activity [3], this compound provides a functional starting point for medicinal chemistry campaigns targeting TP.

Structure-Based Drug Design and Docking Campaigns

Computational chemists conducting molecular docking or molecular dynamics simulations of nucleoside phosphorylase inhibitors should use the 1.50 Å resolution X-ray structure of the E. coli TP–N3FddU complex (PDB: 4EAD) [1] as the primary template. The structure provides superior resolution compared to the 1.52 Å AZT complex (PDB: 4LHM) [2] and uniquely resolves the 2'-fluoro group interaction, which is absent in all mono-substituted nucleoside–TP complexes. The coincident binding pose with AZT but distinct ribose ring conformation [3] enables dual-ligand validation studies in virtual screening workflows.

Metabolic Stability Assays in TP-Expressing Systems

Investigators studying nucleoside metabolism in TP-rich microenvironments (e.g., solid tumors, platelets) should use this compound as a cleavage-resistant probe. Its 3'-azido substituent classifies it as resistant to TP-catalyzed glycosidic bond cleavage, as established for 3'-azido pyrimidine nucleosides generally [1]. This resistance is not conferred by unmodified dideoxynucleosides such as ddUrd or d4T, which are susceptible to enzymatic cleavage [1]. The additional 2'-fluoro substitution may further modulate metabolic stability relative to AzddUrd alone, making this compound the preferred candidate for metabolism-focused experimental designs.

Nucleoside Analog SAR Libraries for Dual-Mechanism Screening

Medicinal chemistry groups assembling small-molecule libraries for dual-mechanism screening (reverse transcriptase inhibition plus TP inhibition) should include this compound as a key scaffold. The 5-methyl analog (CAS 127840-94-2) was shown to lack significant anti-HIV activity [1], highlighting the critical role of the unsubstituted 5-position for potential antiviral applications. Meanwhile, mono-substituted analogs (AzddUrd, EC50 = 0.36 μM against HIV [2]) lack TP inhibitory activity. Incorporating this dual-modified uridine analog fills a specific gap in the chemical space between anti-HIV NRTIs and TP-targeted agents.

Application
Selection Property
Validation Focus
TP inhibition studies
Reported inhibitor scaffold context
Binding kinetics and structure-guided optimization
Structure-based drug design
High-resolution co-crystal structure context
Computational docking and conformational analysis
Metabolic stability assays
Cleavage-resistant nucleoside probe
TP-mediated degradation monitoring
Nucleoside analog SAR libraries
Dual-modification uridine scaffold
Dual-mechanism screening context (RT and TP)
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